Stannous methanesulfonate

Description

Historical Trajectory and Evolution of Methanesulfonic Acid-Based Chemistries

The journey of methanesulfonic acid (MSA) based chemistries began with the discovery of MSA itself by the German chemist Hermann Kolbe between 1842 and 1845. wikipedia.org Initially termed methyl hyposulphuric acid, its discovery was a progression from earlier work on "sulphite of chloride of carbon". wikipedia.org For a considerable period, MSA and its derivatives remained primarily of academic interest. The first commercial production of MSA was developed in the 1940s. However, it wasn't until the latter half of the 20th century that its industrial applications began to be significantly explored, particularly in the microelectronic and electroplating industries since the 1980s. wikipedia.org

The development of more efficient and environmentally friendlier synthesis processes for MSA in the early 2000s by companies like BASF, and later by Grillo-Werke AG in 2016, marked a turning point. These advancements made MSA more accessible and cost-effective, paving the way for the broader use of its salts, including stannous methanesulfonate (B1217627). The increasing demand for lead-free and environmentally compliant materials, especially in the electronics industry, has further propelled the adoption of MSA-based chemistries. globalgrowthinsights.com

Academic Significance of Stannous Methanesulfonate as a Research Subject

This compound has become a subject of considerable academic interest, primarily due to its catalytic properties and its role in electrodeposition. Researchers have extensively studied its use as a Lewis acid catalyst in various organic reactions, including esterifications, alkylations, and condensation reactions. zxchem.comzxchem.com Its ability to facilitate these reactions under mild conditions makes it a valuable tool in organic synthesis. lookchem.com

In the realm of materials science and electrochemistry, the use of this compound in electroplating has been a major focus of research. guidechem.comaquabond.ca Studies have investigated its effectiveness in depositing tin and tin alloys on various substrates, aiming to enhance properties like conductivity, corrosion resistance, and solderability. chemicalbook.comaquabond.ca The electrochemical behavior of tin in methanesulfonic acid solutions, including the influence of additives and process parameters, has been a key area of investigation. researchgate.netresearchgate.net

Comparative Analysis with Predecessor and Alternative Chemistries in Academic Contexts

In academic research, this compound is often compared to other tin sources and electrolyte systems.

Comparison with Stannous Sulfate (B86663) and Stannous Chloride: In electroplating, this compound is often preferred over traditional stannous sulfate or chloride solutions. globalgrowthinsights.com Over 35% of manufacturers are shifting towards methanesulfonate-based formulations due to their improved stability and lower toxicity. globalgrowthinsights.com Methanesulfonic acid (MSA) based electrolytes are less corrosive and less prone to the oxidation of Sn(II) to Sn(IV) compared to sulfate and fluoroborate chemistries. google.com

Comparison with Fluoroborate Chemistries: While fluoroborate-based systems have been used for tin plating, MSA-based electrolytes are considered more environmentally friendly and less costly for effluent treatment and disposal. google.comchemicalbook.com

Advantages in Organic Synthesis: As a catalyst, this compound offers advantages over other Lewis acids due to its high reactivity and selectivity in various organic transformations. chemicalbook.comzxchem.com

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is vibrant and expanding. The global market for electronic grade this compound is projected to grow, indicating increasing demand and research interest. orbisresearch.com

Key Research Trends:

Advanced Electroplating: A significant portion of current research focuses on optimizing electroplating processes using this compound for advanced electronic applications. orbisresearch.comdatainsightsmarket.com This includes the development of high-purity solutions for fine, uniform tin deposition on components like printed circuit boards (PCBs) and semiconductors. aquabond.caorbisresearch.com

Catalysis in Green Chemistry: There is a growing interest in utilizing this compound as a catalyst in green and sustainable chemical processes. Its effectiveness in promoting reactions with high efficiency and under milder conditions aligns with the principles of green chemistry. chemicalbook.comzxchem.com

Polymer Chemistry: The use of this compound in polymerization reactions is an emerging area of research. zxchem.com It can act as an initiator or regulator, influencing the properties of the resulting polymers. zxchem.com

Nanotechnology: The integration of this compound in nanoscale applications is a growing trend, with a 37% increase in nano-scale product integration across applications. globalgrowthinsights.com

Interactive Data Tables:

Below are data tables summarizing key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆O₆S₂Sn | heavenmaterials.com |

| Molecular Weight | 308.91 g/mol | heavenmaterials.comsigmaaldrich.com |

| CAS Number | 53408-94-9 | guidechem.comheavenmaterials.com |

| Appearance | Colorless, transparent liquid | ghtech.comchemicalbook.com |

| Density | ~1.55 g/cm³ | heavenmaterials.com |

| Melting Point | ~-27 °C | sigmaaldrich.com |

| Refractive Index | 1.444 | heavenmaterials.comsigmaaldrich.com |

| Solubility in Water | Forms stable aqueous solutions | heavenmaterials.com |

Table 2: Key Research Applications of this compound

| Application Area | Description | Key Research Findings | Source(s) |

| Electroplating | Used as a tin source in electrolytes for depositing tin and tin alloys. | Provides high-speed, uniform, and lead-free coatings with enhanced conductivity and corrosion resistance. | globalgrowthinsights.comaquabond.cachemicalbook.com |

| Catalysis | Acts as a Lewis acid catalyst in various organic reactions. | Effectively promotes esterification, alkylation, and condensation reactions under mild conditions. | zxchem.comzxchem.comheavenmaterials.com |

| Polymer Synthesis | Employed as an initiator or regulator in polymerization reactions. | Influences the molecular weight and properties of specialty polymers and elastomers. | zxchem.com |

| Pharmaceuticals | Used as a reducing agent and catalyst in the synthesis of active pharmaceutical ingredients (APIs). | Facilitates redox reactions and coupling transformations in pharmaceutical manufacturing. | zxchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonate;tin(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Sn/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALQQBGHJJURDQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

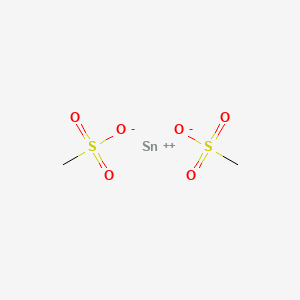

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Sn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6S2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068851 | |

| Record name | Tin(II) bis(methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

50% Aqueous solution: Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Tin(II) methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53408-94-9 | |

| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053408949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(II) bis(methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin(II) bis(methanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanesulfonic acid, tin(2+) salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Stannous Methanesulfonate

Direct Dissolution of Elemental Tin in Aqueous Methanesulfonic Acid Solutions

The direct dissolution of elemental tin in aqueous methanesulfonic acid is a common route for producing stannous methanesulfonate (B1217627). This method is valued for its potential to yield high-purity products, as it avoids the introduction of contaminating anions like chlorides. rsc.org

Optimization of Reaction Conditions: Temperature, Concentration, and Atmosphere

The direct reaction between metallic tin and methanesulfonic acid is typically slow. google.com To achieve a practical reaction rate, optimization of several parameters is crucial.

Temperature: Elevating the reaction temperature is a key factor in accelerating the dissolution of tin. Some processes utilize reflux conditions in methanesulfonic acid at temperatures reaching up to 140°C. chemicalbook.comguidechem.com However, such high temperatures can lead to increased energy consumption and potentially lower product purity. chemicalbook.comguidechem.com Other methods employ more moderate temperatures, such as 70°C to 120°C, to balance reaction speed with process control. patsnap.com

Atmosphere: The reaction is often conducted under specific atmospheric conditions to prevent the oxidation of stannous (Sn²⁺) ions to stannic (Sn⁴⁺) ions, which can form insoluble sludge. sterc.org This can involve using a non-oxidizing acid environment and potentially the addition of antioxidants. guidechem.comsterc.org In electrolytic methods, the use of an inert gas atmosphere during vacuum concentration helps to obtain a stable stannous methanesulfonate solution. google.com

Role of Oxygen-Containing Gas in Direct Oxidative Synthesis

While preventing oxidation is often a primary concern, some synthesis routes may intentionally introduce an oxygen-containing gas to facilitate the chemical oxidation of elemental tin within the methanesulfonic acid solution. googleapis.com This method relies on the controlled oxidation of the metal to drive the reaction. However, the presence of oxygen can also promote the undesirable oxidation of stannous to stannic tin. sterc.org The role of oxygen is complex, as it can participate in both the desired dissolution of tin and the undesired formation of stannic impurities. The formation of stannic sludge is a known issue in tin methanesulfonate electrolytes, and antioxidants are frequently used to manage the kinetics of Sn(IV) formation. sterc.org

Kinetic Studies of Tin Dissolution Processes in Methanesulfonic Acid Media

Kinetic studies reveal that the dissolution of tin in methanesulfonic acid is a process governed by factors including charge transfer and diffusion-limited mass transport of stannous ions. researchgate.net The rate of this process is influenced by the concentration of stannous ions and the hydrodynamics of the system, such as the electrode rotation speed in electrochemical studies. researchgate.net

The electrochemical reduction of Sn²⁺ in a methanesulfonic acid system is described as a quasi-reversible process that is controlled by diffusion. mdpi.comresearchgate.net The apparent activation energy for the diffusion of Sn²⁺ has been calculated to be 14.189 kJ/mol. mdpi.comresearchgate.net Chronoamperometry studies indicate that the electrocrystallization of Sn²⁺ on an electrode surface tends towards three-dimensional instantaneous nucleation as the applied potential increases. mdpi.comresearchgate.net

Conversion Reactions from Tin Halides and Other Salts

An alternative to direct dissolution involves the conversion of tin salts, most commonly stannous chloride, into this compound. This approach can offer faster reaction times compared to the direct dissolution of metallic tin.

Reaction of Stannous Chloride with Methanesulfonic Acid and Silver Methanesulfonate Precursors

One common method involves the direct reaction of stannous chloride with methanesulfonic acid. chemicalbook.comheavenmaterials.com This reaction can be driven at temperatures between 110-130°C, followed by cooling, crystallization, and filtration to yield this compound crystals. chemicalbook.com

Another synthetic route utilizes a metathesis reaction with a silver methanesulfonate precursor. rsc.org In this process, stannous chloride is reacted with silver methanesulfonate. The driving force for this reaction is the precipitation of the highly insoluble silver chloride, leaving the desired this compound in the solution. rsc.orggoogleapis.com It is crucial to use stoichiometrically equivalent amounts of the reactants to avoid contamination of the final product with either excess silver methanesulfonate or unreacted stannous chloride. googleapis.com

The following table summarizes the reaction conditions for different synthetic approaches.

| Starting Material | Reagent(s) | Temperature | Key Feature |

|---|---|---|---|

| Metallic Tin Powder | Methanesulfonic Acid | 70°C | Reflux for 4 hours. patsnap.com |

| Stannous Oxide | Concentrated Hydrochloric Acid, Methanesulfonyl Chloride | 80°C - 100°C | Hydrolysis and displacement reaction occur simultaneously. patsnap.com |

| Stannous Chloride | Methanesulfonic Acid | 110-130°C | Direct reaction followed by crystallization. chemicalbook.com |

Challenges in Chloride Ion Removal and Product Purity

A significant drawback of using stannous chloride as a starting material is the resulting chloride ion contamination in the final product. rsc.orgchemicalbook.com These chloride ions are difficult to remove completely. rsc.orgchemicalbook.com While washing the product can reduce chloride levels, excessive washing can lead to the oxidation of the this compound, which negatively impacts the product's appearance and performance. chemicalbook.com The presence of chloride ions is particularly problematic for applications such as electroplating, where high purity is essential. chemicalbook.com

Even when using methanesulfonic acid produced by processes designed to have low chloride content (e.g., <2 mg/L), trace amounts can still be present in the final electrolyte solution. sterc.org However, studies have shown that at these very low concentrations, chloride does not significantly affect the rate of Sn(IV) formation compared to chloride-free electrolytes, especially when antioxidants are present. sterc.org The primary challenge remains the removal of larger quantities of chloride introduced when stannous chloride is a reactant. rsc.orgchemicalbook.com

Electrochemical Synthesis Approaches

Electrochemical synthesis represents a modern, efficient, and high-purity route for the production of this compound. google.comchemicalbook.com This method offers significant advantages over traditional chemical synthesis, including simpler process control, faster reaction rates, shorter production cycles, and products with lower impurity content, often eliminating the need for separate, intensive purification steps. google.comchemicalbook.com

The core of the electrochemical synthesis of this compound is the anodic dissolution of a pure tin electrode in an aqueous methanesulfonic acid electrolyte. chemicalbook.com In this process, a direct current is applied, causing the tin metal at the anode (the positive electrode) to oxidize and dissolve into the electrolyte as stannous (Sn²⁺) ions. soton.ac.uk This oxidation is a two-electron transfer reaction, which can proceed with a current efficiency approaching 100%. researchgate.net

The fundamental electrochemical reactions are as follows:

Anode (Oxidation): Sn(s) → Sn²⁺(aq) + 2e⁻

Cathode (Reduction): 2H⁺(aq) + 2e⁻ → H₂(g)

Controlled synthesis is typically achieved in a divided electrochemical cell to ensure high purity and prevent side reactions. rsc.org The cell is separated into an anolyte (anode compartment) and a catholyte (cathode compartment) by an ion-exchange membrane, specifically an anion-exchange membrane. google.comrsc.orggoogle.com This membrane allows the transport of methanesulfonate anions from the catholyte to the anolyte to maintain charge balance but prevents the newly formed stannous cations (Sn²⁺) from migrating to the cathode and being redeposited as tin metal. rsc.orgnih.gov

The anode is made of high-purity solid tin (≥95 wt%), which can be in the form of plates or grains, while the cathode can be another tin electrode or an inert material like graphite. google.comresearchgate.net Using tin for both electrodes can help avoid introducing metallic impurities and allows for polarity reversal in subsequent batches to ensure even electrode consumption. google.com

Several process variables are meticulously controlled to optimize the synthesis. These parameters directly influence the reaction rate, product concentration, and purity.

Interactive Table: Process Variables in Electrochemical Synthesis of this compound

| Parameter | Typical Range/Value | Purpose & Effect | Source(s) |

| Current Density | 10–800 A/m² | Controls the rate of tin dissolution. Higher density increases production speed. | google.com |

| Electrolyte Concentration | 5–70 wt% Methanesulfonic Acid | Provides the methanesulfonate ions. A common range is 30-70%; lower concentrations yield dilute products, while very high concentrations can hinder the reaction. | google.comgoogle.com |

| Temperature | 0–60 °C (often room temp.) | Affects reaction kinetics and electrolyte conductivity. The reaction is viable at room temperature. | google.com |

| Stirring Speed | Variable | Ensures uniform concentration and ion transport within the electrolyte. | chemicalbook.com |

A key challenge in any synthesis of stannous compounds is the prevention of oxidation of the desired stannous (Sn²⁺) ion to the stannic (Sn⁴⁺) state. sterc.orgresearcher.life Stannic ions are undesirable as they can hydrolyze and precipitate as insoluble tin(IV) oxides and hydroxides, forming a "stannic sludge" that contaminates the product. soton.ac.uksterc.org

In the electrochemical method, purity is maintained through several strategies:

Controlled Process Variables: Meticulous selection of current density and potential prevents over-oxidation at the anode. rsc.orgnih.gov

Use of Stabilizers/Antioxidants: To minimize the oxidation of Sn²⁺ by dissolved oxygen, stabilizers or antioxidants are often added to the anolyte. google.comsterc.org These can include compounds like phenols, ascorbic acid, tartaric acid, or hydroquinone (B1673460). google.comsterc.org Hydroquinone, for example, acts as an oxygen scavenger, preferentially oxidizing before the stannous ions do. researchgate.netsterc.org

Inert Atmosphere: The crude product solution may be concentrated under vacuum and the protection of an inert gas to prevent oxidation during post-processing. google.com

High-Purity Precursors: Using high-purity tin for the anode and pure methanesulfonic acid minimizes contamination from other metals or ions like chloride, which can in some cases promote oxidation. google.comsterc.org

The electrochemical approach inherently produces a product with fewer foreign matter impurities compared to chemical routes like those starting from stannous chloride, which can introduce hard-to-remove chloride ions. google.comchemicalbook.com

Cell Design and Process Variables for Controlled Synthesis

Purification and Isolation Techniques for Research-Grade this compound

Following electrochemical synthesis, the resulting aqueous solution of this compound can be used directly or further processed to isolate a high-purity solid product suitable for research applications. google.com

To obtain solid, research-grade this compound, the aqueous solution from the electrolytic cell is typically concentrated, often under vacuum to avoid high temperatures that could promote oxidation. google.com As the solution becomes supersaturated, the this compound crystallizes. google.com

Recrystallization is a key purification step. rsc.org The crude crystals can be redissolved in a minimal amount of hot solvent and then allowed to cool slowly, causing purer crystals to form while impurities remain in the mother liquor.

Aqueous Recrystallization: Water is the most common solvent for recrystallizing metal methanesulfonate salts. rsc.org

Organic Solvents: While less common for the primary recrystallization of electrochemically derived product, solvents such as ethanol (B145695) have been used for washing crude this compound crystals produced via chemical methods to remove certain impurities. chemicalbook.com

Filtration is a critical and recurring step in the purification and isolation process. google.com

Post-Electrolysis Filtration: Immediately after the electrolysis is complete, the anolyte solution is filtered to remove any fine solid particles or sludge that may have formed, including any small, undissolved tin particulates. google.comgoogle.com This yields a clear liquid product.

Separation after Crystallization: Following crystallization or recrystallization, the solid crystals are separated from the liquid (mother liquor) via filtration. google.com This step effectively removes soluble impurities that did not incorporate into the crystal lattice. The collected crystals may then be washed with a small amount of cold solvent to remove any remaining mother liquor from their surface. google.com Any unreacted tin starting material can be recovered through this solid-liquid separation and recycled. google.com

Removal of Impurities from Waste Methanesulfonate Catalysts for this compound Synthesis

The synthesis of this compound can be achieved through environmentally conscious and economically advantageous methods that involve the recycling of waste materials. google.com A notable pathway includes the utilization of discarded methanesulfonate catalysts from other chemical processes, such as organic ester synthesis. google.com This approach not only mitigates waste but also provides a viable feedstock for producing high-purity this compound. google.com

A specific method has been developed for preparing this compound from a waste methyl sulfonate catalyst. google.com The process begins with the purification of the waste material, for instance, a copper methanesulfonate catalyst discarded after its use in apple ester synthesis. google.com The primary goal of the initial steps is to remove residual organic matter and other impurities. google.com

The purification and subsequent synthesis process can be detailed as follows:

Initial Treatment : The waste catalyst is first treated to remove organic residues. This is accomplished by repeatedly washing the material with a solvent like ethanol, followed by evaporation to yield a solid free of organic contaminants. google.com

Refining : The washed solids undergo a two-phase separation to produce refined methyl sulfonate solids. google.com

Dissolution : These refined solids are then dissolved in water to create a methyl sulfonate solution with a concentration between 20-45%. google.com

Reaction Preparation : To this solution, a small quantity of methanesulfonic acid solution (5-10wt%) and a tin off-color preventing agent (0.25-1wt%) are added. google.com

Displacement Reaction : Metallic tin is introduced into the prepared solution, initiating a displacement reaction. google.com

Separation and Finishing : The resulting product solution undergoes solid-liquid separation to remove unreacted tin, which can be recycled. The liquid filtrate is then concentrated to yield the final this compound solution. google.com

This recycling pathway is advantageous due to its simple process, minimal equipment investment, and high purity of the final product, all while avoiding environmental pollution and promoting the circular use of resources. google.com The metallic byproducts, such as copper from the original waste catalyst, can also be isolated and recovered. google.com

Research Findings: Example of Waste Catalyst Conversion

The following table details the findings from a practical application of this method, demonstrating the conversion of a waste copper methanesulfonate catalyst into this compound. google.com

| Process Stage | Parameter | Value/Observation |

|---|---|---|

| Initial Purification | Starting Material | 300 grams of waste methylsulphonic acid copper catalyst. google.com |

| Purified Intermediate | 256 grams of copper methanesulfonate solid (after washing and evaporation). google.com | |

| Synthesis Reaction | Reactants | - 256g purified copper methanesulfonate dissolved in water.

|

| Reaction Conditions | Displacement reaction followed by solid-liquid separation. google.com | |

| Product | A finished product solution of tin methanesulfonate. google.com | |

| Byproduct Recovery | Recovered Metal | Copper powder. google.com |

| Recovered Amount | 43.6 grams. google.com |

Electrochemical Behavior and Fundamental Mechanisms of Stannous Methanesulfonate Systems

Voltammetric Investigations of the Sn(II)/Sn Couple

Voltammetry is a powerful tool for probing the electrochemical reactions occurring at an electrode surface. By studying the current response to a varying potential, researchers can gain insights into the thermodynamics and kinetics of the Sn(II)/Sn redox couple in methanesulfonate-based electrolytes.

Cyclic voltammetry (CV) is a widely used technique to characterize the electrochemical behavior of a system. In studies of stannous methanesulfonate (B1217627), CV reveals the potentials at which the reduction of Sn(II) to tin metal (Sn) and the subsequent oxidation (stripping) of the deposited tin occur.

In an additive-free electrolyte containing stannous ions in methanesulfonic acid, cyclic voltammograms typically show a single cathodic peak corresponding to the reduction of Sn(II) to Sn. scispace.com The electrodeposition of tin onto a copper substrate in such a system has been observed to start at a potential of approximately -0.444 V versus a silver/silver chloride (Ag/AgCl) reference electrode. scispace.com Similarly, a single oxidation peak is observed during the anodic scan, representing the stripping of the deposited tin back into Sn(II) ions. soton.ac.uk The presence of these distinct redox peaks in the voltammogram confirms the electrochemical activity of the Sn(II)/Sn couple in the methanesulfonate medium. researchgate.net

The shape and position of these peaks are influenced by various factors, including the composition of the electrolyte and the nature of the working electrode. For instance, studies have been conducted on different electrode materials such as glassy carbon (GC), platinum (Pt), and gold (Au). At a platinum electrode, the Sn(II) reduction process is relatively uncomplicated. researchgate.net On a gold electrode, underpotential deposition (UPD) of a tin monolayer has been observed, with an additional UPD process attributed to the formation of a surface alloy. researchgate.net The deposition of tin on a glassy carbon electrode is more complex and involves a nucleation process. researchgate.net

The electrochemical behavior can also be influenced by the presence of additives. For example, the addition of a composite additive consisting of three organic compounds has been shown to significantly increase cathodic polarization. scientific.net The mechanism for the stripping of deposited tin can also change with potential and the specific combination of Sn(II) salt and ionic liquid used. nih.gov

Overpotential is the difference between the actual electrode potential at which a reaction occurs and its thermodynamic equilibrium potential. It is a measure of the kinetic barriers to the electrochemical reaction. In the context of tin electrodeposition from stannous methanesulfonate, both cathodic overpotential and crystallization overpotential are significant.

The cathodic overpotential is associated with the charge transfer process of Sn(II) ion reduction. Studies have shown that the addition of certain organic additives to this compound baths can significantly increase the cathodic polarization. scientific.netpageplace.de This increased polarization is beneficial for improving the quality of the resulting tin coating, leading to a fine-grained and smooth deposit. scientific.net

The electrochemical reduction of Sn(II) in methanesulfonic acid (MSA) systems is generally considered a quasi-reversible process. mdpi.comresearchgate.net This means that while the reaction is reversible, the kinetics are not infinitely fast, and there is a measurable activation barrier. The process is primarily controlled by diffusion, indicating that the rate at which stannous ions are transported to the electrode surface is a key limiting factor. mdpi.comresearchgate.net

Linear sweep voltammetry (LSV) results have also indicated that the reduction of Sn(II) on a platinum electrode is electrochemically irreversible. researchgate.net The kinetics of the Sn(II) reduction can be influenced by temperature. As the temperature increases, the diffusion coefficient of Sn(II) also increases, leading to a calculated apparent activation energy for ion diffusion of 14.189 kJ/mol. mdpi.comresearchgate.net

The mechanism of tin oxidation has been found to be sensitive to the solvent, the salt used, and the applied potential. nih.gov Tafel analysis has been employed to show that the rate-determining step can vary, sometimes being the first electron transfer, the second electron transfer, or a step involving reactions of a Sn(+) intermediate. nih.gov The electrochemical reduction process of Sn2+ in the MSA system is a quasi-reversible process controlled by diffusion. scribd.com

Analysis of Cathodic Overpotential and Crystallization Overpotential

Ion Transport and Diffusion Phenomena

The movement of ions within the electrolyte is a fundamental aspect of any electrochemical system. In this compound electrolytes, the transport of stannous ions to the electrode surface is crucial for sustaining the electrodeposition process. This transport is primarily governed by diffusion.

The diffusion coefficient of Sn(II) ions in a mixture of 1-Butyl-1-Methylpyrrolidinium Trifluoro-Methanesulfonate (BMPOTF) ionic liquid and methanesulfonic acid (MSA) based electrolyte was determined to be approximately 2.11 x 10⁻⁷ cm²/s using the Randles-Sevcik equation. researchgate.net Another study using both the Randles-Sevcik and Cottrell equations found the diffusion coefficient to be around 2 x 10⁻⁷ cm²/s in a similar electrolyte mixture. um.edu.my In a different ionic liquid, 1-n-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPTFSI), the diffusion coefficient of Sn(II) was estimated to be approximately 1 x 10⁻⁷ cm² s⁻¹. researchgate.net

In aqueous methanesulfonic acid solutions, without the presence of ionic liquids, the diffusion coefficient of Sn²⁺ has been estimated to be in the range of 5.2–6.2 × 10⁻⁶ cm² s⁻¹. soton.ac.uk The diffusion coefficient is also temperature-dependent, increasing as the temperature rises. mdpi.com

| Electrolyte System | Diffusion Coefficient (cm²/s) | Reference |

|---|---|---|

| Mixture of BMPOTF ionic liquid and MSA | ~2.11 x 10⁻⁷ | researchgate.net |

| Mixture of BMPOTF ionic liquid and MSA | ~2 x 10⁻⁷ | um.edu.my |

| BMPTFSI ionic liquid | ~1 x 10⁻⁷ | researchgate.net |

| Aqueous methanesulfonic acid | 5.2–6.2 × 10⁻⁶ | soton.ac.uk |

| Choline (B1196258) Chloride-based ionic liquid | 1.77 x 10⁻⁷ | mdpi.com |

| Choline Chloride-based ionic liquid with ox-MWCNT | 2.32 x 10⁻⁷ | mdpi.com |

| Choline Chloride-based ionic liquid with P-MWCNT | 4.42 x 10⁻⁷ | mdpi.com |

| Choline Chloride-based ionic liquid with rGO | 1.49 x 10⁻⁷ | mdpi.com |

The composition of the electrolyte has a significant impact on the diffusion of stannous ions. researchgate.net Factors such as the viscosity of the electrolyte and interactions between ions can alter the ionic mobility. researchgate.netrsc.org

The use of ionic liquids as a solvent or co-solvent with methanesulfonic acid generally leads to a lower diffusion coefficient for Sn(II) ions compared to purely aqueous solutions. researchgate.net This is partly due to the higher viscosity of ionic liquids. nih.gov The specific ionic liquid used also plays a role; the diffusion coefficient of the Sn(II) species can vary between different ionic liquids, which may be due to differences in viscosity and the potential formation of different Sn(II) species. nih.gov

Determination of Stannous Ion Diffusion Coefficients

Electrode Reactions and Interfacial Electrochemistry

The electrochemical processes at the electrode-electrolyte interface are fundamental to the performance of this compound systems, particularly in applications like electroplating. This section delves into the specific reactions occurring at the tin electrode and the electrochemical techniques used to analyze them.

In acidic electrolytes such as this compound, the reduction of various species at the tin cathode occurs alongside the primary deposition of tin. In the absence of additives, tin deposition from acid methanesulfonate solutions is often accompanied by hydrogen gas evolution. researchgate.netsoton.ac.uk The addition of certain organic compounds, like polyethylene (B3416737) glycol, has been shown to suppress this hydrogen evolution. researchgate.netsoton.ac.uk

The electrochemical synthesis of hydrogen peroxide (H₂O₂) via the two-electron oxygen reduction reaction (2e⁻–ORR) is a significant area of study. nih.gov While much research has focused on alkaline solutions, achieving high selectivity for H₂O₂ in acidic media is challenging. nih.gov However, studies have shown that introducing alkali metal cations can create a "shielding effect," which hinders the further reduction of H₂O₂ to water by repelling protons from the catalyst/electrolyte interface. nih.gov This approach has achieved H₂O₂ selectivity of over 80% at industrially relevant current densities in strongly acidic environments. nih.gov

The reduction of stannous ions (Sn²⁺) to metallic tin (Sn) is the primary cathodic reaction during electrodeposition. soton.ac.uk Voltammetry studies show a single cathodic current density peak corresponding to this reduction. soton.ac.uksci-hub.st Upon reversing the potential sweep, a single oxidation peak is observed, confirming the two-electron oxidation of metallic tin back to the stannous ion. derpharmachemica.comusf.edu

Charge transfer resistance is a critical parameter in electrodeposition, as it relates to the kinetics of the electron transfer at the electrode surface. A higher charge transfer resistance indicates a slower electrochemical reaction. In the context of tin electrodeposition from this compound baths, the addition of organic additives significantly influences this resistance.

Studies have demonstrated that composite additives can markedly increase the charge transfer resistance. dntb.gov.uascientific.net This increase is beneficial for improving the quality of the resulting tin coating, leading to a fine-grained and smooth matte finish. dntb.gov.uascientific.net The adsorption of these additives onto the electrode surface is responsible for this effect. derpharmachemica.com For example, linseed oil has been shown to increase charge transfer resistance in an acid sulfate (B86663) tin plating bath. derpharmachemica.com Similarly, phenolic stabilizers can increase the cathodic polarization of tin deposition, which is associated with an increase in charge transfer resistance. jlu.edu.cn

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrochemical properties of the electrode-electrolyte interface. jlu.edu.cnpageplace.de By applying a small amplitude AC signal over a range of frequencies, EIS can provide detailed information about processes such as charge transfer resistance, double-layer capacitance, and diffusion.

In the analysis of this compound systems, EIS has been employed to study the effects of various additives. usf.edujlu.edu.cn Nyquist plots, a common representation of EIS data, can reveal the mechanism of the electrochemical process. For instance, the presence of a Warburg impedance in the low-frequency range indicates that the stannous reduction is controlled by both the electrochemical reaction and diffusion processes. usf.edu The technique has been used to show that additives like tartaric acid, benzylidene acetone, and polyoxyethylene octylphenol (B599344) ether hinder the stannous reduction in acid sulfate electrolytes. usf.edu Furthermore, EIS has been instrumental in demonstrating how composite additives increase the charge transfer resistance in tin electrodeposition from this compound. dntb.gov.uascientific.netpageplace.de

Role of Charge Transfer Resistance in Electrodeposition Processes

Stability and Oxidation State Control in Solution

Maintaining the stability of this compound solutions is crucial for their industrial application, as the oxidation of Sn(II) to Sn(IV) can lead to detrimental sludge formation.

A significant challenge in using this compound electrolytes is the unwanted formation of stannic sludge due to the oxidation of Sn(II) to Sn(IV). sterc.org Once formed, Sn(IV) oxide is insoluble in the methanesulfonic acid (MSA) electrolyte and can interfere with processes like electroplating by becoming occluded in the deposit or clogging filters. sterc.org

To mitigate the oxidation of Sn(II) and the subsequent sludge formation, antioxidants and stabilizers are almost always added to this compound solutions. researchgate.netsterc.org These additives play a critical role in controlling the kinetics of Sn(IV) formation. sterc.org

Hydroquinone (B1673460) is a commonly used and effective antioxidant. jlu.edu.cnsterc.orgresearchgate.net It acts as an oxygen scavenger, preventing the oxidation of Sn(II) ions. researchgate.net Studies have shown that hydroquinone can double the storage time of a plating solution. jlu.edu.cn Other phenolic compounds like catechol and resorcinol, as well as ascorbic acid, have also been investigated for their stabilizing effects. jlu.edu.cn The stability imparted by these stabilizers follows the order: hydroquinone > catechol > ascorbic acid > resorcinol. jlu.edu.cn

The mechanism of stabilization by phenolic compounds is related to their reduction ability and electrochemical activity. jlu.edu.cn In addition to preventing oxidation, some stabilizers can also influence the electrodeposition process itself. For example, phenolic stabilizers can increase the cathodic polarization and refine the grain structure of the tin deposit, while ascorbic acid has a depolarizing effect. jlu.edu.cn Certain formulations of this compound solutions may be stable for extended periods (e.g., 90 days or more) even without the addition of traditional antioxidants or stabilizers, potentially through pH adjustment and control of impurities. google.com

Interactive Data Table: Comparison of Stabilizers in this compound Solution

| Stabilizer | Relative Stability | Effect on Tin Deposition |

| Hydroquinone | Highest | Increases cathodic polarization, refines grains |

| Catechol | High | Increases cathodic polarization, refines grains |

| Ascorbic Acid | Medium | Depolarizing effect |

| Resorcinol | Low | Increases cathodic polarization, refines grains |

This table is based on findings from a study comparing the effects of different stabilizers on the stability of this compound plating baths. jlu.edu.cn

Influence of Trace Chloride Ions on Stannous Oxidation

This compound solutions are susceptible to contamination by small concentrations of chloride ions (Cl⁻), which can originate from commercial methanesulfonic acid or impure water used during electrolyte preparation. sterc.org A significant operational challenge in using this compound electrolytes, particularly in applications like electroplating, is the undesirable formation of stannic (Sn(IV)) sludge. sterc.org While antioxidants are commonly employed to manage the kinetics of Sn(IV) formation, the specific role of chloride ions in this oxidation process has been a subject of investigation. sterc.org

Kinetic studies have been performed to clarify the effects of trace chloride on the oxidation of stannous (Sn(II)) ions in acidic tin methanesulfonate solutions. sterc.org In one such study, the oxidation of Sn(II) was monitored over a 65-day period in solutions containing varying concentrations of chloride ions, from a control solution with no added chloride to solutions with concentrations ranging from 10 to 100 mg/L. sterc.org These higher chloride concentrations were chosen to amplify any potential effects on stannic generation. sterc.org

The results indicated that the presence of trace chloride does not significantly accelerate the oxidation of stannous tin. sterc.org Contrary to initial assumptions, the solutions containing 10 to 100 mg/L of chloride ions exhibited a slightly lower rate of Sn(II) loss compared to the chloride-free solution. sterc.org Over the 65-day test period, the solution with no added chloride lost approximately 15% of its initial Sn(II) concentration, whereas the solutions containing chloride saw a loss of only 6% to 10%. sterc.org

Table 1: Influence of Chloride Concentration on Stannous (Sn(II)) Oxidation Over 65 Days

| Chloride Concentration (mg/L) | Initial Sn(II) Concentration (g/L) | Final Sn(II) Concentration (g/L) | Sn(II) Loss (%) |

| 0 | 30 | ~25.5 | ~15 |

| 10 | 30 | ~27.9 | ~7 |

| 50 | 30 | ~28.2 | ~6 |

| 100 | 30 | ~27.0 | ~10 |

| This table is generated based on data from kinetic studies on this compound solutions containing an initial Sn(II) concentration of 30 g/L and 1 g/L of hydroquinone as an antioxidant. sterc.org |

The proposed mechanism for the interaction involves the reaction of chloride with stannous tin to form soluble tin chloro species (e.g., SnCl⁺). sterc.org This is followed by a slow oxidation of these complexes to their stannic forms. sterc.org The reaction for the formation of the mono-chloro species is:

Sn²⁺ + Cl⁻ → SnCl⁺ sterc.org

Applications in Electrodeposition and Material Science

Electroplating of Pure Tin Coatings

The electrodeposition of pure tin from stannous methanesulfonate (B1217627) baths is a cornerstone of surface finishing, providing corrosion resistance, excellent solderability, and a non-toxic coating suitable for numerous applications. substech.comresearchgate.net

Development of Methanesulfonate-Based Electrolytes for High-Speed Plating

Methanesulfonic acid (MSA)-based electrolytes containing stannous methanesulfonate are highly favored for high-speed plating operations, such as reel-to-reel applications in the electronics industry and continuous plating of steel strips for packaging. sterc.orgresearchgate.net The high solubility of this compound allows for the formulation of baths with high metal concentrations, which, combined with the high conductivity of MSA, enables the use of high current densities. arkema.comgoogle.com This results in faster deposition rates, a critical factor in industrial production. rsc.orgmdpi.com

The development of these electrolytes has focused on creating stable, efficient, and environmentally friendlier systems. cecri.res.inmdpi.com Compared to sulfate-based baths, which can be limited by anode polarization at high current densities, and toxic fluoroborate baths, MSA systems offer a more robust process. soton.ac.ukresearchgate.net They are less corrosive and generate less sludge from the oxidation of stannous (Sn²⁺) to stannic (Sn⁴⁺) ions, a common issue in other acidic baths. google.comncl.ac.uk This stability is crucial for maintaining consistent plating quality and reducing operational costs. quakerhoughton.com Formulations for high-speed plating often contain this compound, methanesulfonic acid, and a proprietary blend of additives to control the deposit characteristics. tandfonline.com

Effects of Organic Additives on Deposit Morphology and Microstructure

Organic additives are essential in this compound electrolytes to control the deposit's properties. Without additives, tin deposits are often rough, dendritic, and uneven, a result of the diffusion-controlled deposition process and simultaneous hydrogen evolution. researchgate.netconicet.gov.ar Additives function as grain refiners, brighteners, and leveling agents, fundamentally altering the morphology and microstructure of the tin coating. p2infohouse.orgresearchgate.net

Commonly used additives include surfactants, polymers, and other organic compounds that influence the electrochemical process.

Surfactants: Non-ionic surfactants like Triton X-100 and ethoxylated compounds play a significant role in improving coating quality and promoting a dense crystal structure. dntb.gov.uagoogle.com They can help produce uniform and semi-bright deposits. google.com

Polymers: Polyethylene (B3416737) glycol (PEG) is known to suppress hydrogen evolution, although its effect on the tin reduction mechanism itself is minimal. researchgate.net In combination with other additives, PEG can contribute to a smoother, brighter deposit. sterc.org Polypropylene glycol has been shown to enhance the reduction of stannous ions, leading to a slightly smoother coating. researchgate.net

Other Organics: Compounds like phenolphthalein, when used with glycols, can shift the deposition process to be kinetically controlled, resulting in a smooth, matte finish. researchgate.net Aldehydes and aromatic carbonyl compounds also serve as grain refiners and brighteners. arkema.comresearchgate.net The synergistic effect of multiple additives is often key to achieving the desired fine-grained and smooth coating. mdpi.com For example, a combination of a nonionic surfactant (Triton X-100), a weak organic acid, and an organic sodium salt can produce a smooth, fine-grained matte tin coating. dntb.gov.ua

Control of Coating Quality: Smoothness, Grain Size, and Densification

The quality of a tin coating is defined by its smoothness, grain size, and density, all of which are heavily influenced by the electrolyte composition and operating parameters. The primary method for controlling these characteristics in this compound baths is through the strategic use of organic additives. mdpi.comp2infohouse.org

In the absence of additives, deposits are characterized by coarse, uneven grains and dendritic growth. conicet.gov.ar The introduction of additives leads to a significant refinement in the grain structure. For instance, a composite additive consisting of three different organic compounds was shown to increase cathodic polarization, which is beneficial for creating fine-grained and smooth matte tin coatings. mdpi.comrsc.org The presence of additives like alkoxylated β-naphthol (ABN) can strongly modify the grain structure, leading to smooth surfaces with well-defined polygonal grains and a reduction in average grain size. tmg-chemicals.com

The table below summarizes the effects of various additives on the quality of tin coatings from methanesulfonate baths, based on research findings.

| Additive(s) | Observed Effect on Coating Quality | Reference(s) |

| None | Rough, dendritic, coarse grains. | researchgate.netconicet.gov.ar |

| Polyethylene Glycol (PEG) | Suppresses hydrogen evolution, slight modification of deposit structure. | sterc.orgresearchgate.net |

| Polypropylene Glycol | Produces a slightly smoother tin coating. | researchgate.net |

| Triton X-100 | Promotes densification of crystalline structure, improves coating quality. | dntb.gov.ua |

| PEG + D6 (bisphenol-sulfonated derivative) | Produces smooth and bright deposits with a larger grain size (~25 µm). | sterc.org |

| Bone glue, sodium lignosulfonate, β-naphthol | At optimal concentrations, produces tightly bonded, evenly distributed, and uniform deposits. | conicet.gov.ar |

| Composite of three organic compounds | Significantly increases cathodic polarization, leading to a fine-grained and smooth matte tin coating. | mdpi.comrsc.org |

The densification of the coating is a direct result of promoting finer grain formation and preventing porous or dendritic growth. Additives achieve this by being adsorbed onto the cathode surface, inhibiting the growth of larger crystals and encouraging the formation of new, smaller nuclei. This results in a more compact and dense deposit. arkema.comdntb.gov.ua

Current Efficiency and Deposit Characteristics under Varying Conditions

Current efficiency in this compound plating baths is a critical parameter, representing the ratio of the actual amount of tin deposited to the theoretical amount that should be deposited based on the charge passed. High current efficiency is desirable for process economy and control. quakerhoughton.comresearchgate.net

MSA-based systems are known for their high plating efficiency, often exceeding 95% under optimized conditions. sterc.orgquakerhoughton.com However, this efficiency can be affected by several operating variables:

Current Density: In baths without agitation, plating efficiency tends to decrease as current density increases. For example, in one study, the efficiency dropped from 97% to 25% as the current density rose from 0.6 to 60 A/dm². quakerhoughton.com This is often due to mass transport limitations and an increase in side reactions like hydrogen evolution.

Agitation/Rotation Speed: Agitation, often achieved using a rotating cylinder or disc electrode in laboratory settings, improves mass transport of stannous ions to the cathode surface. quakerhoughton.comgoogle.com Increasing the rotation speed generally enhances plating efficiency, especially at higher current densities, by replenishing the ions at the electrode surface and expanding the operating window. quakerhoughton.com

Additives: Additives can influence current efficiency. Antioxidants like hydroquinone (B1673460) are crucial for preventing the oxidation of Sn²⁺ to Sn⁴⁺, which would lead to sludge formation and a loss of efficiency. p2infohouse.orgresearchgate.net Some additives suppress hydrogen evolution, a competing cathodic reaction, which directly improves the current efficiency for tin deposition. researchgate.netgoogle.com In one study, a mixture of an ionic liquid (BMPOTF) and an MSA-based tin solution achieved a current efficiency as high as 99.9%, largely by mitigating hydrogen evolution. sterc.org

Deposit characteristics also vary significantly with operating conditions. At low current densities, deposits are generally smoother and have a larger grain size. As current density increases, the grain size tends to decrease, but exceeding the limiting current density can lead to dendritic, porous, or burnt deposits due to severe hydrogen evolution. reaxis.com Temperature also plays a role; higher temperatures can permit the use of higher current densities. rsc.org

The following table illustrates the relationship between operating conditions and plating efficiency based on published data.

| Current Density (A/dm²) | Rotation Speed (rpm) | Plating Efficiency (%) | Reference |

| 0.6 | 0 | 97 | quakerhoughton.com |

| 60 | 0 | 25 | quakerhoughton.com |

| 6 | 1000 | ~95 | quakerhoughton.com |

| 42 | 1000 | ~80 | quakerhoughton.com |

| 60 | 1000 | ~75 | quakerhoughton.com |

Nucleation and Growth Mechanisms of Tin on Substrates

The initial stages of tin electrodeposition on a substrate are governed by nucleation and growth mechanisms, which dictate the final structure of the coating. In this compound electrolytes, the deposition of tin onto substrates like copper typically follows a three-dimensional (3D) nucleation and growth model. conicet.gov.argoogle.com

Electrochemical studies using techniques like cyclic voltammetry and chronoamperometry reveal a characteristic "crossover" or nucleation loop, where the current in the reverse scan is higher than in the forward scan. sterc.orgconicet.gov.ar This loop is indicative of a nucleation and growth process, where energy is required to form stable tin nuclei on the foreign substrate before bulk deposition can proceed. conicet.gov.ar

Research has shown that the specific mechanism can be identified by analyzing current-time transients. The deposition of tin on glassy carbon and copper electrodes from MSA baths has been found to align closely with the theoretical model for 3D instantaneous nucleation . soton.ac.ukconicet.gov.ar This means that all potential nucleation sites are activated simultaneously at the beginning of the process, followed by the diffusion-controlled growth of these nuclei. conicet.gov.arreaxis.com At a potential of -0.454 V vs. Ag|AgCl, current transients show a sharp rise as tin nuclei form on the copper surface, eventually reaching a steady-state current limited by diffusion. google.com

The presence of additives can influence this process. While the fundamental mechanism often remains 3D nucleation, additives can increase the number of nucleation sites and inhibit the growth rate of individual crystals, which contributes to the formation of a fine-grained deposit. arkema.com The substrate itself also plays a role; for example, the co-deposition of copper and tin can be initiated by the underpotential deposition (UPD) of tin onto the copper substrate. tmg-chemicals.com

Electrodeposition of Tin Alloys

Methanesulfonic acid-based electrolytes are highly effective for the electrodeposition of various tin alloys, offering a versatile and more environmentally benign alternative to fluoborate systems. arkema.comresearchgate.net The high solubility of many metal methanesulfonates (including those of lead, copper, silver, and bismuth) in MSA allows for the stable co-deposition of these metals with tin, which is crucial for producing lead-free solders and other functional coatings for the electronics industry. sterc.orgcecri.res.insubstech.com

Common tin alloys electrodeposited from MSA baths include:

Tin-Lead (Sn-Pb): Historically a standard for solder, Sn-Pb alloys are readily plated from MSA baths. These baths offer a good replacement for environmentally problematic fluoborate electrolytes. cecri.res.inp2infohouse.org

Tin-Copper (Sn-Cu): As a lead-free alternative, bronze (Sn-Cu) alloys are used for protective coatings and in electronics. substech.comconicet.gov.ar The deposition process can be controlled to produce various phases, such as α-CuSn, ε-Cu₃Sn, and η'-Cu₆Sn₅, depending on the operating conditions and bath composition. conicet.gov.ar Additives like benzyl (B1604629) alcohol can inhibit dendrite formation and increase the tin content in the deposit. conicet.gov.ar

Tin-Silver (Sn-Ag): This eutectic alloy is a leading lead-free solder for high-reliability applications like flip-chip interconnections due to its excellent mechanical properties. rsc.orgresearchgate.net Electrodeposition is typically carried out from an MSA bath containing this compound, silver methanesulfonate, and additives such as a complexing agent for silver and an antioxidant. rsc.orggoogle.com

Tin-Bismuth (Sn-Bi): Used in lead-free solder applications, Sn-Bi alloys can be deposited from MSA baths to create coatings with specific melting points. researchgate.netsterc.org

Tin-Zinc (Sn-Zn): While co-deposition from simple acid solutions is difficult due to the large potential difference between tin and zinc, specialized complexing agents can be used. However, alkaline cyanide and pyrophosphate baths have been more common for this alloy. sterc.org

Ternary Alloys (e.g., Sn-Ag-Cu, Pb-Sn-Cu): More complex alloys can also be produced. Pb-Sn-Cu coatings are used for antifriction applications in bearings and can be deposited from MSA baths with specific organic additives to control structure and composition. researchgate.net

The composition and properties of the deposited alloy are controlled by the bath chemistry (metal ion concentrations, additives) and operating parameters (current density, temperature, agitation). cecri.res.insubstech.com For example, in Sn-Cu deposition, the tin content of the alloy generally increases with higher current density. ncl.ac.uk Additives are crucial for controlling the relative deposition rates of the metals, refining grain structure, and ensuring a smooth, uniform alloy coating. conicet.gov.ardntb.gov.ua

The table below provides typical components for various tin alloy plating baths based on methanesulfonic acid.

| Alloy System | Bath Components | Typical Application | Reference(s) |

| Tin-Lead (Sn-Pb) | This compound, Lead Methanesulfonate, MSA, Organic Additives | Solder for electronics (legacy) | cecri.res.inp2infohouse.org |

| Tin-Copper (Sn-Cu) | This compound, Copper Methanesulfonate, MSA, Brighteners (e.g., PEG), Antioxidants, Benzyl Alcohol | Lead-free solder, Protective coatings (Bronze) | substech.comconicet.gov.ar |

| Tin-Silver (Sn-Ag) | This compound, Silver Methanesulfonate, MSA, Ag Complexing Agent (e.g., TS-SLG), Antioxidant (e.g., Catechol) | High-reliability lead-free solder for WLP | rsc.orggoogle.com |

| Tin-Bismuth (Sn-Bi) | This compound, Bismuth Methanesulfonate, MSA, Proprietary Additives | Lead-free solder | researchgate.netsterc.org |

| Lead-Tin-Copper (Pb-Sn-Cu) | Lead Methanesulfonate, this compound, Copper Methanesulfonate, MSA, Specialized Organic Additives | Antifriction coatings for bearings | cecri.res.inresearchgate.net |

Formation of Tin-Lead Solder Deposits and Lead-Free Alternatives

This compound is a key component in electroplating baths for both traditional tin-lead (Sn-Pb) solders and modern lead-free alternatives. substech.comsoton.ac.uk Historically, tin-lead alloys were extensively used in electronics for creating solderable surfaces. p2infohouse.orgncl.ac.uk Due to environmental concerns over the toxicity of lead, there has been a significant shift towards lead-free solders. researchgate.netncl.ac.uk

Methanesulfonate-based electrolytes are effective replacements for the older fluoborate systems previously used for Sn-Pb plating. researchgate.netsterc.org The high solubility of both lead methanesulfonate and this compound allows for stable and efficient co-deposition. researchgate.netsoton.ac.uk The standard potentials for lead (-0.126V) and tin (-0.136V) are very close, which facilitates alloy deposition across all compositions from strongly acidic solutions with high efficiency. researchgate.net

In the realm of lead-free alternatives, this compound is crucial for depositing various tin alloys, including tin-silver (Sn-Ag), tin-copper (Sn-Cu), and tin-bismuth (Sn-Bi). substech.comrsc.org Sn-Ag alloys, in particular, are a common choice for flip-chip interconnections in wafer-level packaging due to their excellent thermal fatigue resistance, desirable melting point, and good wettability. rsc.orgresearchgate.net Similarly, Sn-Cu alloys are used as non-toxic, lead-free alternatives for solderable coatings. substech.com The versatility of the MSA bath allows for the adjustment of tin and other metal concentrations to produce a wide range of solder compositions to meet specific industrial requirements. researchgate.net

Electroplating of Tin-Copper and Other Tin Alloys

This compound is a fundamental component in electrolytes for the electroplating of various tin alloys beyond simple solders. Tin-copper (Sn-Cu) alloys, often referred to as bronze, are deposited from MSA baths for applications such as anti-friction coatings on engine bearings. substech.comgoogle.com These baths typically contain this compound, copper methanesulfonate, free methanesulfonic acid, and organic additives to achieve the desired deposit characteristics. substech.com

The electrodeposition of other binary and ternary tin alloys from methanesulfonate baths is also an active area of research and application. These include:

Tin-Silver (Sn-Ag): Valued for high strength and good solderability, though the cost is relatively high. substech.com

Tin-Bismuth (Sn-Bi): Used for low-temperature applications due to its very low melting point. substech.com

Tin-Silver-Copper (Sn-Ag-Cu): A common lead-free solder with a relatively low melting point and good mechanical properties. substech.com

The success of plating these alloys from a single bath relies on controlling the electrochemical behavior of the different metals. ncl.ac.uk For instance, in Sn-Cu deposition, surfactants can be used to shift the reduction potential of copper closer to that of tin, facilitating their co-deposition. ncl.ac.ukresearchgate.net The high solubility of various metal methanesulfonates is a key advantage, enabling the formulation of diverse and stable alloy plating baths. researchgate.netsterc.org

Influence of Bath Composition and Operating Parameters on Alloy Composition

The final composition and properties of an electrodeposited tin alloy are highly dependent on the plating bath's composition and the operating parameters. p2infohouse.orgsterc.org this compound-based electrolytes offer a high degree of control over the deposition process. scribd.com

Key factors influencing the alloy composition include:

Metal Ion Concentration: The ratio of metal ions in the bath (e.g., the Sn²⁺ to Pb²⁺ or Sn²⁺ to Cu²⁺ ratio) is a primary determinant of the alloy's composition. substech.comncl.ac.uk However, the relationship is not always linear, as the more noble metal may deposit preferentially. sterc.org

Current Density: This is a critical parameter. sterc.org For Sn-Pb alloys, an increase in current density generally leads to a higher tin content in the deposit. researchgate.netresearchgate.net Conversely, for Sn-Ag alloys, silver content can decrease with increasing current density as the deposition of silver becomes mass-transport limited. sterc.org

Temperature: Electrolyte temperature can affect deposition rates and alloy composition. For instance, in Sn-Pb plating, lower temperatures can favor a higher tin content in the final alloy. researchgate.netresearchgate.net

Additives: Organic additives, such as brighteners, levelers, and surfactants, play a crucial role. p2infohouse.orgsubstech.com They can alter the deposition potentials of the individual metals, refine the grain structure, and ensure a smooth, uniform deposit. p2infohouse.orgncl.ac.uk For example, a fluorosurfactant was found to be essential in preventing metal oxide formation during Sn-Cu deposition. ncl.ac.uk

The following table summarizes typical bath compositions and operating parameters for various tin and tin-alloy plating processes using methanesulfonate-based electrolytes.

| Coating | Tin (as this compound) | Lead (as Lead Methanesulfonate) | Copper (as Copper Methanesulfonate) | Free Methanesulfonic Acid (MSA) | Temperature | Cathode Current Density |

|---|---|---|---|---|---|---|

| Pure Tin (100Sn) | 45 g/L | N/A | N/A | 200 g/L | 21-38°C (70-100°F) | 1.1-4.3 A/dm² |

| 90Sn-10Pb | 21 g/L | 3 g/L | N/A | 225 g/L | 21-38°C (70-100°F) | 1.1-4.3 A/dm² |

| 90Sn-10Cu | 50 g/L | N/A | 5 g/L | 200 g/L | 21-38°C (70-100°F) | 1.1-4.3 A/dm² |

Surface Treatment and Performance Characteristics of Deposited Films

The coatings produced from this compound baths exhibit specific performance characteristics that are critical for their industrial applications. These properties are influenced by the deposition process and the resulting microstructure of the film.

Corrosion Resistance and Solderability of this compound-Deposited Coatings

Coatings of tin and its alloys are prized for their excellent corrosion resistance and solderability. substech.comdntb.gov.ua Methanesulfonate-based electrolytes are known to produce deposits with good corrosion resistance and low porosity. p2infohouse.org The protective nature of the tin coating prevents the underlying substrate, such as copper or steel, from corroding. substech.com

Solderability is a primary requirement for coatings in the electronics industry. researchgate.net Deposits from this compound baths generally exhibit good solderability, which is essential for bonding electronic components. p2infohouse.org However, the quality of the deposit is crucial; porous coatings can allow substrate corrosion, which in turn degrades solderability. p2infohouse.org Similarly, the degradation of the plating bath itself, leading to the incorporation of oxide particles (like SnO₂) into the deposit, can severely deteriorate solderability and lead to connection failures during reflow. rsc.orgrsc.org The use of antioxidants and stabilizers, such as hydroquinone, in the bath is important for maintaining stability and preventing the formation of stannic tin, which can negatively impact the deposit quality. sterc.orgjlu.edu.cn

The following table presents corrosion data for tin coatings deposited from baths with varying concentrations of hydroquinone stabilizer, illustrating the impact of bath chemistry on performance.

| Hydroquinone Conc. (g/L) | Ecorr (V vs. SCE) | Icorr (μA/cm²) |

|---|---|---|

| 0 | -0.510 | 15.8 |

| 0.5 | -0.495 | 10.0 |

| 1.0 | -0.480 | 6.3 |

| 1.5 | -0.505 | 12.6 |

A lower corrosion current (Icorr) indicates better corrosion resistance.

Adhesion and Mechanical Properties of Electrodeposited Layers

The adhesion of the electrodeposited layer to the substrate is fundamental to its performance. Smooth and adherent tin coatings can be obtained from methanesulfonic acid electrolytes. researcher.life Proper cleaning and activation of the substrate are critical to ensure good adhesion; poor preparation can result in issues like dewetting after the reflow process. p2infohouse.org Bend tests performed on panels coated with tin from an MSA bath have shown no peeling of the coating, indicating good adhesion. researchgate.net

The mechanical properties, such as hardness and wear resistance, can vary. Studies comparing tin coatings from MSA baths with those from other acid electrolytes (like phenol (B47542) sulfonic acid) found no significant differences in microhardness. researcher.life However, the tribological behavior, or how the surfaces interact in relative motion, can differ. For example, one study showed that while the coefficient of friction was similar, tin coatings from MSA electrolytes had lower wear resistance and experienced galling at lower loads compared to those from a phenol sulfonic acid bath. researcher.life Conversely, the degradation of an Sn-Ag plating bath was found to harden the electrodeposits, which negatively influenced the fabrication of solder bumps. rsc.orgrsc.org Pulse plating techniques have been investigated as a way to influence and improve the mechanical properties of lead-tin alloys deposited from methane (B114726) sulfonate electrolytes. nmfrc.org

Porosity and Uniformity of Tin and Tin Alloy Coatings

Achieving a uniform, non-porous coating is a primary goal of electroplating. p2infohouse.orgrsc.org Pores in the coating can expose the underlying substrate to the environment, leading to corrosion and compromising the component's integrity and solderability. p2infohouse.org this compound baths, when properly maintained and formulated with appropriate additives, can produce uniform, smooth, and fine-grained deposits with low porosity. p2infohouse.orgdntb.gov.ua

Advanced Material Applications beyond Traditional Electroplating

The unique properties of this compound, particularly the high solubility of its metal salts and the conductivity of its solutions, make it a versatile precursor and component in a range of advanced material applications. rsc.org

Integration in Printed Circuit Board (PCB) Manufacturing

This compound is a key ingredient in modern PCB manufacturing, primarily in electroless plating and immersion tin coating processes. chemicalbook.comaquabond.caheavenmaterials.com It serves as a reducing agent, facilitating the deposition of a thin, conductive layer of tin onto the copper surfaces of PCBs. chemicalbook.comaquabond.ca This tin layer is crucial for ensuring reliable electrical connections, enhancing solderability, and protecting the underlying copper from oxidation. chemicalbook.comaquabond.caijcsi.pro

The use of this compound-based solutions offers several advantages over traditional tin sulfate (B86663) electrolytes, including higher deposition speeds, which are critical in reel-to-reel plating applications. chemicalbook.com Research has focused on optimizing immersion tin plating solutions containing this compound to achieve coatings with superior solderability and stability, even after exposure to high temperatures and humidity. ijcsi.pro For instance, a study detailed a two-stage process using a solution containing this compound that produced a tin coating of 1.0–1.2 μm thickness with excellent solderability. ijcsi.pro

Furthermore, this compound is employed in via filling processes, a critical step in creating multi-layered PCBs. researchgate.net The compound is part of electrolyte formulations that enable the void-free filling of through-silicon vias (TSVs) with copper, a process essential for 3D packaging in microelectronics. researchgate.netresearchgate.net

Table 1: Exemplary Immersion Tin Plating Solution Composition

| Component | Concentration | Purpose |

|---|---|---|

| Sn²⁺ (from this compound) | 12 g/L | Tin source for deposition |

| CH₃SO₃H (Methanesulfonic acid) | 40 mL/L | Electrolyte and pH control |

| C₃H₅O(СООН)₃ (Citric acid) | 300 g/L | Prevents formation of metatinic acid |

| PEG-400 | 170 g/L | Enhances solubility of other components |

| CS(NH₂)₂ (Thiourea) | 100 g/L | Complexing agent |

| Na(H₂PO₂) | 25 g/L | Reducing agent |

| TsKN-32М | 1 g/L | Additive |

| Ag⁺ | 0.025 g/L | Additive |

Source: International Journal of Corrosion and Scale Inhibition ijcsi.pro

Role in Battery Technology and Redox Flow Batteries

This compound is being explored for its potential in next-generation battery technologies, particularly in redox flow batteries (RFBs). In soluble lead-acid RFBs, it has been used as an additive to improve the morphology of the lead deposit during charging. The co-deposition of tin and lead helps to create a smoother, more compact layer, which can inhibit the formation of lead dendrites that cause short circuits. researchgate.netdntb.gov.ua Research has shown that adding a small concentration (8 mmol l⁻¹) of this compound to the electrolyte can significantly improve the cycle life and energy efficiency of the battery. researchgate.net

Methanesulfonate salts, in general, are advantageous for flow batteries due to their low viscosity and stability across a wide pH range. alibaba.com These properties facilitate the efficient pumping and circulation of electrolytes in large-scale energy storage systems. alibaba.com MSA-based electrolytes are also considered for vanadium-cerium and other RFB chemistries, where they can improve separator selectivity and reduce ion crossover, leading to enhanced capacity and cycle life. rsc.org

Table 2: Effect of this compound Additive in Lead Methanesulfonate Flow Battery

| Additive Concentration | Lead Deposit Morphology | Performance |

|---|---|---|

| 0 mmol l⁻¹ | Dendritic | Prone to short-circuiting |

| 8 mmol l⁻¹ | Smooth and compact | ~80% energy efficiency, 380 cycles achieved |

Source: ResearchGate researchgate.net

Application in Solar Panel and Hydrogen Fuel Cell Production

The application of this compound extends to the renewable energy sector, including solar panel and fuel cell production. Tin-based materials, for which this compound can be a precursor, are investigated for use in solar cells. For example, tin sulfide (B99878) (SnS) is a promising, environmentally friendly semiconductor material for thin-film solar cells. thecooldown.com While not a direct application of the methanesulfonate salt itself, the synthesis of such materials often involves precursors that can be derived from it.

In the realm of hydrogen fuel cells, this compound can play a role in the creation of catalyst materials. While specific research directly utilizing this compound is emerging, the broader class of methanesulfonate-based electrolytes is used in electrochemical processes to deposit nanostructured metals, which are fundamental to catalyst design. soton.ac.uk The development of efficient and cost-effective catalysts is a critical area of research for advancing fuel cell technology.

Development of Nanostructured Surface Coatings and Films